

Cyclocommunol: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Cyclocommunol*

Cat. No.: *B180364*

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Introduction: **Cyclocommunol** is a naturally occurring prenylflavonoid that has garnered significant interest within the scientific community for its diverse biological activities.[1][2] First isolated from *Artocarpus communis* and also found as a major constituent in the peel of *Artocarpus altilis* (breadfruit), this compound serves as a valuable starting material for semi-synthesis and a subject of study for its therapeutic potential.[3][4] This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Cyclocommunol**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Cyclocommunol is classified as an extended flavonoid.[5] Its core structure consists of a chromeno[4,3-b]chromen-7-one backbone with hydroxyl and 2-methylprop-1-enyl substitutions.

Quantitative Data

The fundamental physicochemical properties of **Cyclocommunol** are summarized in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₆ O ₆	PubChem[5], MedChemExpress[2]
Molecular Weight	352.34 g/mol	PubChem[5], MedChemExpress[1][2]
IUPAC Name	3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one	PubChem[5]
CAS Number	145643-96-5	PubChem[5], MedChemExpress[2]
Physical Description	Solid, Yellow Powder	Human Metabolome Database[5], Repository Unja[4]
Melting Point	160 - 162 °C	Human Metabolome Database[5]
Canonical SMILES	<chem>CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C</chem>	PubChem[5]
InChI Key	VHNPAPHWKVLGHG-UHFFFAOYSA-N	PubChem[5]

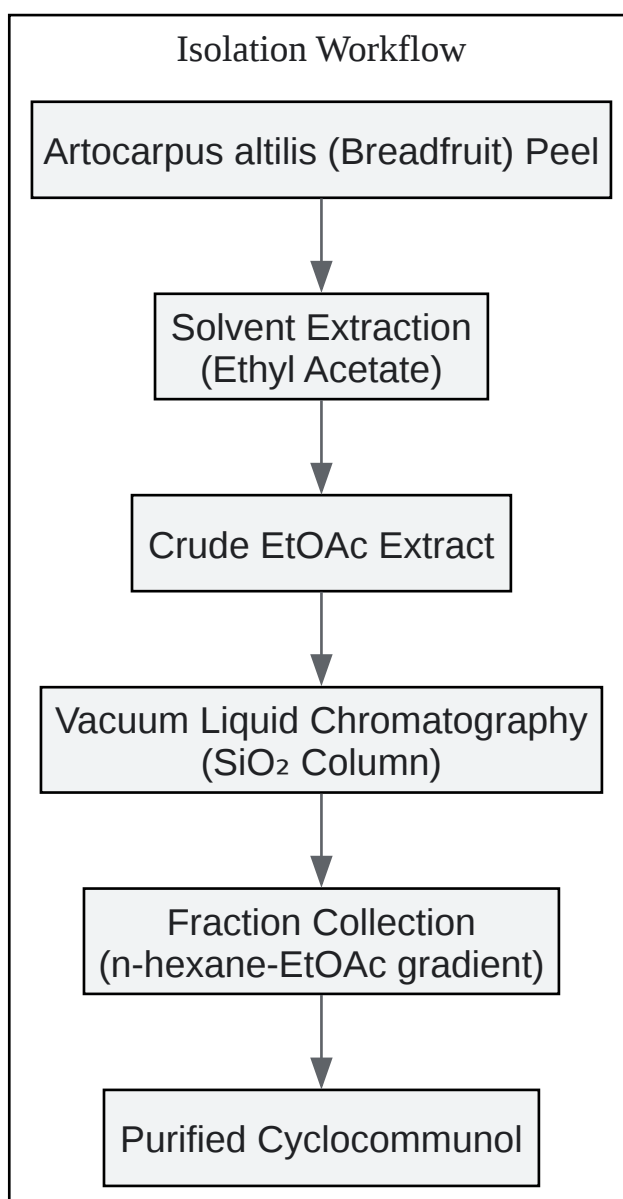
Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis and analysis of **Cyclocommunol** are not extensively published. However, methodologies for its isolation and structural characterization have been described.

Isolation from Artocarpus altilis

A common method for isolating **Cyclocommunol** involves solvent extraction and chromatographic fractionation of breadfruit peel.

- Extraction: The peel is typically subjected to extraction using a solvent such as ethyl acetate (EtOAc) to isolate phenolic compounds.[3][4]
- Fractionation: The resulting crude extract is then fractionated. A described method uses SiO₂ vacuum liquid chromatography (VLC) with a gradient eluent of n-hexane–EtOAc, followed by pure EtOAc and methanol (MeOH), to separate the extract into multiple fractions.[3][4]
Cyclocommunol is isolated from the active fractions.



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*Fig 1. Generalized workflow for the isolation of **Cyclocommunol**.*

Structural Characterization

The chemical structure of isolated **Cyclocommunol** is confirmed using modern spectroscopic techniques.

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula. For **Cyclocommunol**, an HRESIMS analysis showed a characteristic molecular ion peak $[M+H]^+$ at m/z 353.1019, corresponding to a molecular formula of $C_{20}H_{17}O_6^+$.[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (1H NMR) and 2D NMR (HMBC, NOESY) analyses are employed to elucidate the complete structure and confirm it is a 4',5,7-trihydroxy prenylated flavonoid.[\[3\]](#)[\[4\]](#)

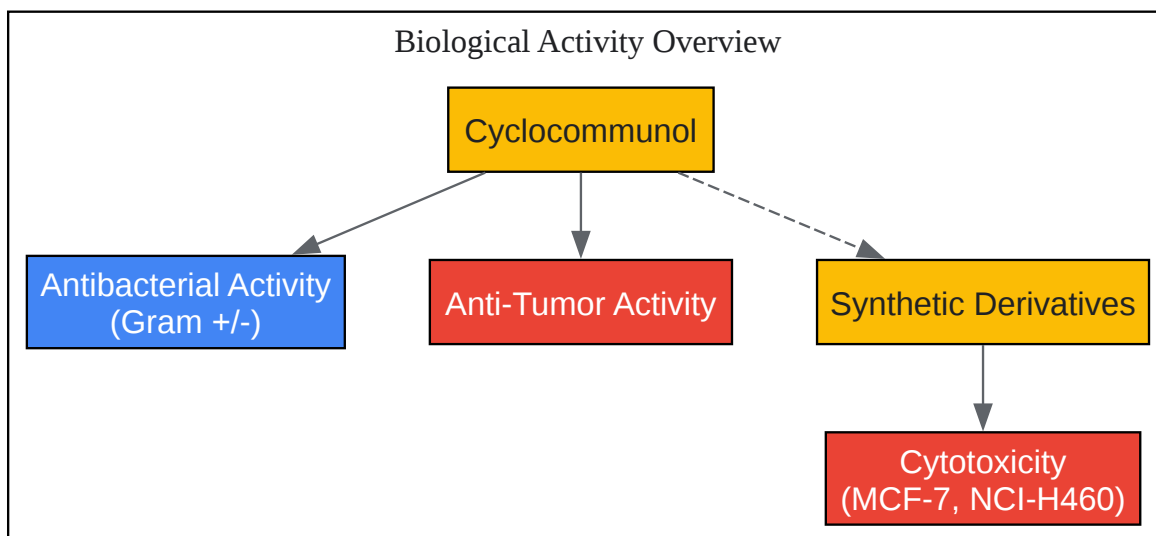
Biological Activity and Signaling Pathways

Cyclocommunol exhibits a range of biological activities, with anti-tumor properties being the most prominently studied. It also shows potential as an antibacterial, antityrosinase, and antiplatelet agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Anti-Tumor Activity

Cyclocommunol demonstrates cytotoxic effects against various cancer cell lines.

- It inhibits the growth of human hepatoma and gastric cancer cells, with reported IC_{50} values ranging between 16 and 80 μM .[\[1\]](#)[\[2\]](#)
- It shows a proapoptotic effect on oral squamous cell carcinoma (OSCC) cells.[\[1\]](#)[\[2\]](#)
- Semi-synthetic derivatives of **Cyclocommunol** have shown moderate cytotoxicity against MCF-7 breast cancer and NCI-H460 lung cancer cell lines.[\[3\]](#)[\[6\]](#)

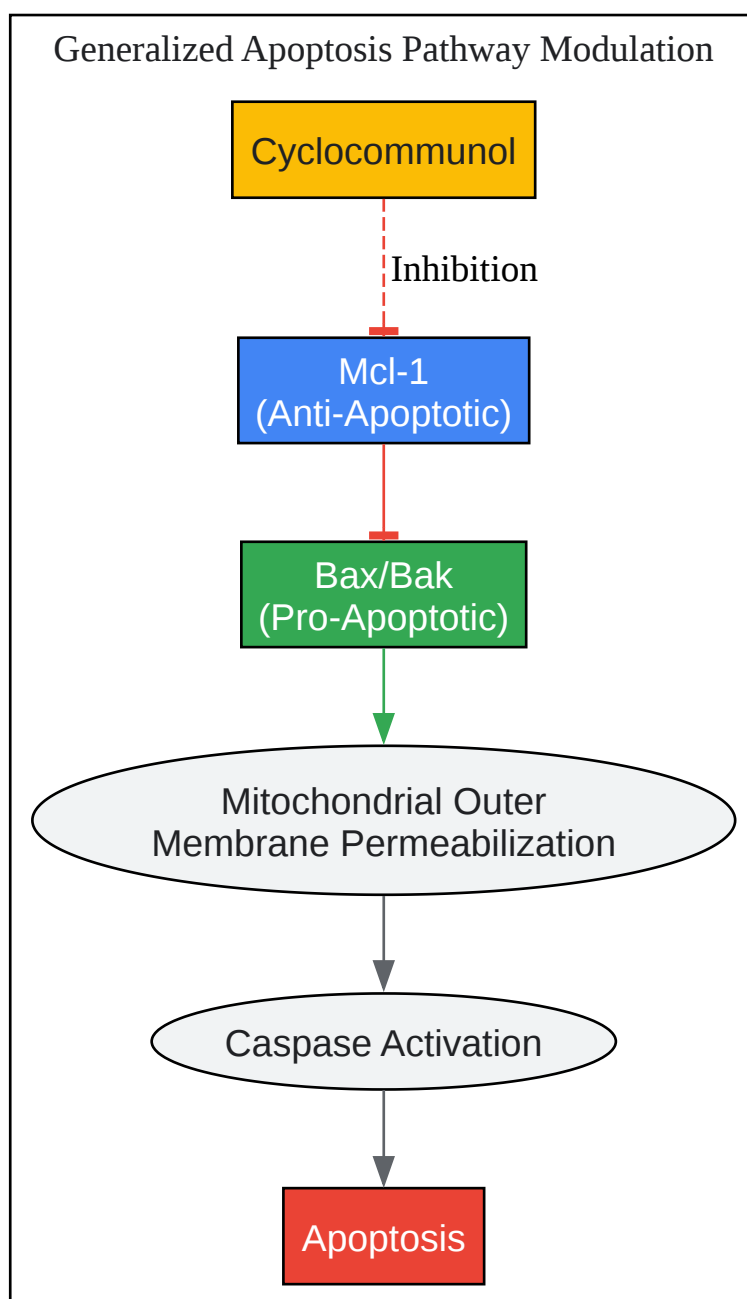


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*Fig 2. Relationship between **Cyclocommunol**, its derivatives, and activities.*

Mechanism of Action and Signaling

The anti-tumor effects of **Cyclocommunol** are linked to the induction of apoptosis. Research indicates that this process is mediated, at least in part, through a mechanism dependent on Mcl-1 (Myeloid cell leukemia 1), a member of the Bcl-2 family of apoptosis-regulating proteins. [2] Mcl-1 is an anti-apoptotic protein, and its inhibition or downregulation can shift the cellular balance towards apoptosis, leading to cancer cell death.



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Fig 3. **Cyclocommunol**'s influence on a generalized apoptosis pathway via Mcl-1.

Antibacterial Activity

Cyclocommunol and some of its derivatives have been shown to possess weak antibacterial activity against several Gram-positive and Gram-negative bacteria.[3][4][6][7] This suggests a

potential for developing novel antimicrobial agents, though further investigation is required to enhance this activity.

Conclusion

Cyclocommunol is a promising natural product with a well-defined chemical structure and a spectrum of biological activities, most notably its anti-tumor effects. The ability to isolate it in significant quantities from an underutilized resource like breadfruit peel makes it an attractive candidate for further research and development.[3][6] Future work should focus on elucidating the precise mechanisms of its signaling pathway interactions, optimizing its synthesis, and exploring the therapeutic potential of its semi-synthetic derivatives.

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